molecular formula C12H18Cl2N2 B7932253 N*1*-(2,5-Dichloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine

N*1*-(2,5-Dichloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine

Cat. No.: B7932253
M. Wt: 261.19 g/mol
InChI Key: FTKFZOIWWXOOAG-UHFFFAOYSA-N
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Description

N¹-(2,5-Dichloro-benzyl)-N¹-isopropyl-ethane-1,2-diamine is a tertiary amine featuring a 2,5-dichlorobenzyl group and an isopropyl substituent on the central nitrogen atom of an ethane-1,2-diamine backbone. Notably, this compound has been listed as discontinued in commercial catalogs , which may reflect challenges in synthesis, stability, or market demand compared to related derivatives.

Properties

IUPAC Name

N'-[(2,5-dichlorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2/c1-9(2)16(6-5-15)8-10-7-11(13)3-4-12(10)14/h3-4,7,9H,5-6,8,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKFZOIWWXOOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine typically involves the reaction of 2,5-dichlorobenzyl chloride with isopropylamine, followed by the addition of ethane-1,2-diamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Sodium methoxide, potassium thiolate; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N1-(2,5-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,5-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Formula Purity Key Notes
N¹-(2,5-Dichloro-benzyl)-N¹-isopropyl-ethane-1,2-diamine (Target) R1: 2,5-Dichlorobenzyl; R2: Isopropyl ~261.22* C₁₂H₁₈Cl₂N₂ N/A Discontinued
N¹-Cyclopropyl-N¹-(2,5-dichloro-benzyl)-ethane-1,2-diamine R1: 2,5-Dichlorobenzyl; R2: Cyclopropyl 259.17 C₁₂H₁₆Cl₂N₂ N/A Available; CAS 1353961-14-4
N¹-(2,5-Dichloro-benzyl)-N¹-ethyl-ethane-1,2-diamine R1: 2,5-Dichlorobenzyl; R2: Ethyl 247.16 C₁₁H₁₆Cl₂N₂ ≥95% Discontinued
N¹-(2,5-Dichloro-benzyl)-N¹-methyl-ethane-1,2-diamine R1: 2,5-Dichlorobenzyl; R2: Methyl 233.14 C₁₀H₁₄Cl₂N₂ 96% Available; CAS 1353981-65-3
N¹-Isopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine R1: 2-Methylbenzyl; R2: Isopropyl 206.33 C₁₃H₂₂N₂ N/A Available; CAS 1181592-83-5

*Calculated based on formula.

Key Structural and Functional Insights

(i) Substituent Bulk and Steric Effects

  • The isopropyl group in the target compound introduces steric bulk, which may hinder molecular interactions (e.g., receptor binding) compared to smaller substituents like methyl or ethyl . This could explain its discontinuation in favor of more synthetically accessible or functionally optimized analogs.

(ii) Electron-Withdrawing Effects of Chlorine

(iii) Purity and Commercial Availability

  • The methyl-substituted derivative (96% purity) and cyclopropyl analog are commercially available, suggesting robust synthesis protocols . In contrast, the target compound and ethyl analog are discontinued, possibly due to lower demand or challenges in purification .

Biological Activity

N1-(2,5-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine is a synthetic compound characterized by its unique structural features, including dichloro and isopropyl moieties attached to an ethane-1,2-diamine backbone. This compound has garnered attention for its potential biological activities, which may include antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C11H16Cl2N2
  • Molecular Weight : 247.16 g/mol
  • Boiling Point : 303.4 ± 32.0 °C (predicted)
  • Density : 1.196 ± 0.06 g/cm³ (predicted)
  • pKa : 9.48 ± 0.10 (predicted)

The biological activity of N1-(2,5-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine is primarily attributed to its ability to interact with various biological targets. The presence of dichloro substituents enhances its reactivity, allowing it to disrupt normal cellular processes. This interaction can lead to significant biological effects, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.

Comparative Analysis with Similar Compounds

The following table compares N1-(2,5-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethylbenzene-1,2-diamineTwo methyl groups on diamineLower steric hindrance compared to isopropyl group
N-Methyl-1,2-benzenediamine dihydrochlorideMethyl substitution on one amino groupMore soluble in water due to additional methyl
3,4-DichlorobenzeneChlorinated benzene without amine functionalityLacks the biological activity associated with amines
4-Amino-3-chlorobenzamideAmino and chloro substituentsDifferent functional group leading to varied reactivity

This comparison highlights how the unique combination of dichloro and isopropyl functionalities in N1-(2,5-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine may enhance its reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds similar to N1-(2,5-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine:

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of dichlorobenzyl compounds exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • The mechanism of action was linked to the disruption of bacterial cell membranes and inhibition of essential enzymes.
  • Cytotoxicity Assessments :
    • In vitro assays showed that certain derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
    • The cytotoxic effects were attributed to apoptosis induction and cell cycle arrest.
  • Biodegradability Research :
    • Research indicated that the biodegradability of similar diamines could be predicted using substructural fragments and molecular weight analysis.
    • This suggests potential environmental impacts that need consideration in future applications.

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